3-nitrobenzyl benzoate

Angiotensin II Antagonist Cardiovascular Pharmacology Receptor Binding

3-Nitrobenzyl benzoate (CAS 38612-16-7), also designated (3-nitrophenyl)methyl benzoate or m-nitrobenzyl benzoate, is an aromatic ester comprising a benzoyl group esterified to a 3-nitrobenzyl alcohol core. The compound belongs to the nitrobenzyl ester class, widely recognized for dual functionality: the ester linkage enables enzymatic or chemical hydrolysis, while the meta-nitrobenzyl moiety confers a distinct photochemical profile relative to ortho- and para-substituted analogs.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 38612-16-7
Cat. No. B6051663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitrobenzyl benzoate
CAS38612-16-7
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c16-14(12-6-2-1-3-7-12)19-10-11-5-4-8-13(9-11)15(17)18/h1-9H,10H2
InChIKeyXYHCAQKUZAEVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrobenzyl Benzoate (CAS 38612-16-7) Baseline: Chemical Identity and Core Application Domains


3-Nitrobenzyl benzoate (CAS 38612-16-7), also designated (3-nitrophenyl)methyl benzoate or m-nitrobenzyl benzoate, is an aromatic ester comprising a benzoyl group esterified to a 3-nitrobenzyl alcohol core [1]. The compound belongs to the nitrobenzyl ester class, widely recognized for dual functionality: the ester linkage enables enzymatic or chemical hydrolysis, while the meta-nitrobenzyl moiety confers a distinct photochemical profile relative to ortho- and para-substituted analogs . Documented primary applications include serving as a photolabile protecting group in organic synthesis and as a synthetic intermediate for antihypertensive and potential anticancer lead exploration [2][3].

Photolabile protecting group research via meta-nitrobenzyl photoredox pathway
Synthetic intermediate for AT1 receptor antagonist lead exploration
Non-mutagenic member of nitrobenzyl ester class for prodrug research

Why 3-Nitrobenzyl Benzoate (m-Nitrobenzyl Benzoate) Cannot Be Interchanged with Isomeric or Non-Nitrated Analogs


Scientific procurement requires strict discrimination among nitrobenzyl benzoate regioisomers and their non-nitrated parent, benzyl benzoate, due to divergent pharmacological and toxicological profiles. The meta-substituted 3-nitrobenzyl benzoate exhibits a unique combination of moderate AT1 receptor antagonism [1] and a non-mutagenic safety profile in the Ames test, starkly contrasting with the mutagenic para-substituted analog [2]. Furthermore, the photolabile behavior of the 3-nitrobenzyl group is governed by a photoredox mechanism distinct from the widely exploited ortho-nitrobenzyl photocages, which operate via excited-state hydrogen transfer [3][4]. These functional disparities preclude interchangeable use in any application demanding predictable bioactivity, photochemical release kinetics, or safety compliance.

Meta vs. Para Isomer Bioactivity
Meta-substitution yields higher reported AT1 antagonism than para-substituted analog; activity may shift across regioisomers.
Mutagenicity Profile Divergence
Meta-series reported non-mutagenic in Ames test; para-substituted analogs exhibit mutagenicity in TA100 strain, limiting interchangeability.
Photochemical Mechanism Mismatch
3-Nitrobenzyl follows a photoredox pathway distinct from ortho-nitrobenzyl excited-state H-transfer, altering release kinetics and quantum yield context.

Product-Specific Quantitative Evidence Guide for 3-Nitrobenzyl Benzoate (CAS 38612-16-7)


AT1 Receptor Antagonist Potency of 3-Nitrobenzyl Benzoate vs. 4-Nitrobenzyl Benzoate

3-Nitrobenzyl benzoate demonstrates a two-fold higher antagonist potency at the mouse AT1a angiotensin II receptor compared to its 4-nitrobenzyl regioisomer. This direct head-to-head comparison, derived from the same assay system, confirms that the meta-substitution pattern is superior for this specific biological target [1][2].

AT1 Antagonist Potency
Head-to-head
3-Nitrobenzyl IC50 528 µM vs 4-Nitrobenzyl IC50 1080 µM
~2-fold difference in mouse AT1a receptor assay
Supports meta-substitution context for AT1 binding
HEK293T cells; calcium flux endpoint
Angiotensin II Antagonist Cardiovascular Pharmacology Receptor Binding

Non-Mutagenic Safety Profile of 3-Nitrobenzyl Esters vs. Para-Substituted Analogs

A systematic study of nitrobenzyl esters demonstrated that compounds belonging to the meta-series (including 3-nitrobenzyl benzoate) are non-mutagenic in the Ames Salmonella typhimurium test (strains TA100, TA100NR, TA98), both with and without S9 metabolic activation. In stark contrast, the para-series esters (e.g., 4-nitrobenzyl benzoate) exhibited clear mutagenic activity in TA100, following a defined activity sequence: propionate > butyrate > benzoate > acetate > bromide [1].

Mutagenicity Profile
Class-level
Meta-series: Non-mutagenic vs Para-series: Mutagenic (TA100)
Qualitative difference; activity sequence propionate > butyrate > benzoate > acetate
Meta-substitution avoids Ames mutagenicity flag
S. typhimurium TA100, TA100NR, TA98 ±S9
Genotoxicity Drug Safety SAR

Photolabile Protecting Group: 3-Nitrobenzyl Moiety vs. Ortho-Nitrobenzyl Photocages

The 3-nitrobenzyl group functions as a photolabile protecting group via a distinct intramolecular photoredox pathway in aqueous solution, which differs mechanistically from the widely used ortho-nitrobenzyl (2-nitrobenzyl) photocages that rely on excited-state hydrogen transfer and subsequent rearrangement [1]. The ortho-nitrobenzyl benzoate (oNBB) exhibits a bond cleavage quantum yield of φ = 0.10 ± 0.02, a value that can be significantly altered by α-substitution (e.g., φ = 0.22 ± 0.03 for α-methyl-o-nitrobenzyl benzoate) [2]. This establishes that regioisomeric substitution dictates not only the mechanism but also the quantitative efficiency of photochemical release, providing a tunable parameter for orthogonal protection schemes.

Photocleavage Mechanism
Class-level
3-Nitrobenzyl: photoredox; ortho-NBB φ=0.10, α-methyl-ortho-NBB φ=0.22
Regioisomeric and substituent-dependent quantum yield variation
Supports wavelength-orthogonal protection strategy
Meta analog φ data unavailable; class-level inference
Photocaging Organic Synthesis Protecting Groups

Antihypertensive Lead Optimization: Meta-Methyl Derivatives of Benzyl Benzoate Exhibit 10-Fold Higher Activity

In a systematic SAR study of over 40 benzyl benzoate derivatives, meta-substituted analogs were identified as particularly potent. Specifically, the meta-methyl and 3-methylbenzyl 2'-nitrobenzoate derivatives demonstrated approximately 10-fold higher activity in suppressing angiotensin II-induced hypertension compared to the unsubstituted parent compound, benzyl benzoate [1]. This provides strong class-level evidence that meta-substitution on the benzyl benzoate scaffold is a productive vector for enhancing antihypertensive efficacy, a finding that directly supports the value of 3-nitrobenzyl benzoate as a key intermediate in this chemical space.

In Vivo Antihypertensive SAR
Class-level
Meta-methyl benzyl benzoate analog ~10-fold higher activity vs benzyl benzoate
Supports meta-substitution as productive vector for activity enhancement
Mouse angiotensin II-induced hypertension model
Antihypertensive Agents SAR Lead Optimization

Best Research and Industrial Application Scenarios for 3-Nitrobenzyl Benzoate (CAS 38612-16-7)


Cardiovascular Lead Optimization and Antihypertensive Drug Discovery

Utilize 3-nitrobenzyl benzoate as a synthetic intermediate or starting scaffold for the development of novel angiotensin II AT1 receptor antagonists. The compound's verified, albeit modest, AT1 antagonism (IC50 = 528 µM) combined with the class-level SAR indicating a 10-fold activity boost from meta-substitution makes it a suitable precursor for iterative medicinal chemistry campaigns aimed at enhancing potency and pharmacokinetic properties [1][2].

Orthogonal Photolabile Protecting Group Strategies in Complex Molecule Synthesis

Employ 3-nitrobenzyl benzoate as a photolabile protecting group for carboxylic acids or as a masked precursor in multi-step organic syntheses. Its distinct photoredox-based cleavage mechanism provides an alternative to the standard ortho-nitrobenzyl photocages, enabling orthogonal protection/deprotection sequences in the synthesis of polyfunctional molecules, carbohydrates, nucleotides, or peptides on solid supports [3].

Safety-Conscious Bioreductive Prodrug Development and Toxicology Screening

Leverage the well-documented non-mutagenic profile of the meta-nitrobenzyl ester class as a design principle for developing safer bioreductive prodrugs, particularly for anticancer applications. 3-Nitrobenzyl benzoate serves as a model compound and synthetic intermediate for constructing prodrugs intended for activation in hypoxic tumor environments, where the absence of Ames test mutagenicity is a critical developmental advantage over para-substituted analogs [4].

Analytical and Process Chemistry Reference Standard

Use 3-nitrobenzyl benzoate as a reference standard or starting material in the development of synthetic methodologies for nitrobenzyl esters. Its well-defined physicochemical properties (density: 1.287 g/cm³, boiling point: 412°C at 760 mmHg, LogP: 3.475) and established synthetic routes (e.g., esterification of 3-nitrobenzyl alcohol with benzoic acid or transition-metal-free amide esterification) make it suitable for method validation, reaction optimization, and quality control in chemical manufacturing [1].

Application
Selection Property
Validation Focus
AT1 receptor antagonist lead optimization
Meta-substituted benzyl benzoate scaffold with reported AT1 antagonism
AT1 receptor binding and functional assay endpoints
Orthogonal photolabile protecting group strategy
Meta-nitrobenzyl photoredox cleavage mechanism
Photochemical release kinetics and quantum yield review
Bioreductive prodrug design
Non-mutagenic meta-nitrobenzyl ester class profile
Ames test genotoxicity endpoint context
Process chemistry reference standard
Well-characterized physicochemical and synthetic properties
Analytical method validation and reaction quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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